molecular formula C13H8F5N B8015183 2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8015183
M. Wt: 273.20 g/mol
InChI Key: AQUQPCAFIIMBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H8F5N and its molecular weight is 273.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms enhances the compound's stability, lipophilicity, and bioavailability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C13H8F5N
  • Molecular Weight : 273.201 g/mol
  • IUPAC Name : this compound

These properties contribute to its unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and specificity, which can lead to significant biological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, studies on related biphenyl derivatives have shown that they can act as inhibitors for various kinases and other enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedResult
Plk1 InhibitionIdentified as a potent inhibitor with low nM Kd values.
Microtubule StabilizationInduced concentration-dependent changes in tubulin polymerization.
Anticancer ActivityDemonstrated improved potency compared to non-fluorinated analogs.

Case Studies

  • Polo-like Kinase 1 (Plk1) Inhibition :
    A study highlighted the role of biphenyl derivatives in inhibiting Plk1, a target for anticancer therapy. The compound demonstrated significant inhibitory activity with a mechanism that minimizes cytotoxicity to normal cells while effectively targeting cancer cells .
  • Microtubule Stabilization :
    In cellular assays, related compounds showed the ability to stabilize microtubules, leading to alterations in cellular dynamics and potential applications in cancer treatment by disrupting mitotic processes .
  • Structure-Activity Relationship (SAR) :
    Research on SAR has revealed that modifications in the fluorinated biphenyl structure can significantly enhance biological activity, with certain substitutions leading to improved binding and efficacy against cancer cell lines .

Properties

IUPAC Name

2,5-difluoro-4-[3-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5N/c14-10-6-12(19)11(15)5-9(10)7-2-1-3-8(4-7)13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQPCAFIIMBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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